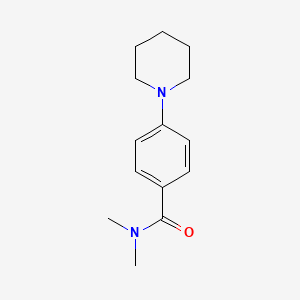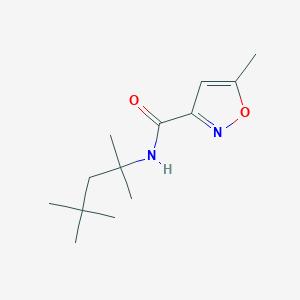
N,N-dimethyl-4-(piperidin-1-yl)benzamide
Overview
Description
N,N-dimethyl-4-(piperidin-1-yl)benzamide is a chemical compound that features a benzamide core with a piperidine ring and two methyl groups attached to the nitrogen atom. This compound is part of the piperidine derivatives, which are known for their significant roles in pharmaceuticals and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-(piperidin-1-yl)benzamide typically involves the reaction of 4-piperidinamine with benzoyl cyanide under appropriate conditions . This reaction provides a regioselective and mild method for the preparation of the compound, ensuring high yields and selectivity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and cost-effectiveness. The use of catalysts and controlled reaction environments ensures the consistent quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-4-(piperidin-1-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted benzamide compounds .
Scientific Research Applications
N,N-dimethyl-4-(piperidin-1-yl)benzamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-(piperidin-1-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes or receptors, influencing cellular processes and signaling pathways . The exact mechanism depends on the specific context and application of the compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives such as N-(piperidin-4-yl)benzamide and its various substituted forms . These compounds share structural similarities but may differ in their specific functional groups and biological activities .
Uniqueness
N,N-dimethyl-4-(piperidin-1-yl)benzamide is unique due to its specific substitution pattern and the presence of the dimethyl groups on the nitrogen atom. This structural feature can influence its chemical reactivity and biological activity, distinguishing it from other piperidine derivatives .
Properties
IUPAC Name |
N,N-dimethyl-4-piperidin-1-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-15(2)14(17)12-6-8-13(9-7-12)16-10-4-3-5-11-16/h6-9H,3-5,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKZXHUXXJZFOOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)N2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![METHYL 2-({2-[3,6-DIMETHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETYL}AMINO)-4-ETHYL-5-METHYL-3-THIOPHENECARBOXYLATE](/img/structure/B4555632.png)
![7-(difluoromethyl)-5-(4-methylphenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4555637.png)
![6-chloro-4-[2-(1-methyl-1H-indol-3-yl)-2-oxoethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B4555639.png)
![ETHYL 5-[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]-4-METHYL-2-(4-METHYL-3-NITROBENZAMIDO)THIOPHENE-3-CARBOXYLATE](/img/structure/B4555644.png)

![2-({[4-(4-ethylphenyl)-3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4555657.png)
![1-[(4-CHLOROPHENOXY)METHYL]-N~3~-(3,4-DIMETHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B4555670.png)


![N-[2-(4-methoxyphenyl)ethyl]-2-oxo-2-piperidin-1-ylacetamide](/img/structure/B4555685.png)
![3-CYCLOPENTYL-N-[4-(N-METHYLACETAMIDO)PHENYL]PROPANAMIDE](/img/structure/B4555707.png)
![N-[2-(dimethylamino)ethyl]-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B4555723.png)
![N-isobutyl-N'-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]thiourea](/img/structure/B4555730.png)
![N-(2-chloro-3-pyridinyl)-2-({5-[(3,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4555734.png)
